molecular formula C11H13NO3 B093424 3,4-dihydro-2H-chromen-8-yl N-methylcarbamate CAS No. 16146-52-4

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate

Cat. No.: B093424
CAS No.: 16146-52-4
M. Wt: 207.23 g/mol
InChI Key: PMBSJQIGLMSEKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-chromen-8-yl N-methylcarbamate typically involves the reaction of 2H-1-Benzopyran-8-ol, 3,4-dihydro- with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2H-1-Benzopyran-8-ol, 3,4-dihydro-} + \text{Methyl isocyanate} \rightarrow \text{2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-8-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-: A closely related compound with similar structural features.

    2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-: Another benzopyran derivative with distinct functional groups.

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: A dimethyl-substituted benzopyran compound.

Uniqueness

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate is unique due to the presence of the methylcarbamate group, which imparts specific chemical and biological properties

Properties

CAS No.

16146-52-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate

InChI

InChI=1S/C11H13NO3/c1-12-11(13)15-9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3,(H,12,13)

InChI Key

PMBSJQIGLMSEKN-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC2=C1OCCC2

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1OCCC2

16146-52-4

Origin of Product

United States

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